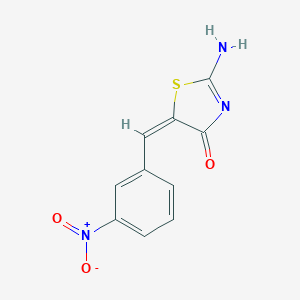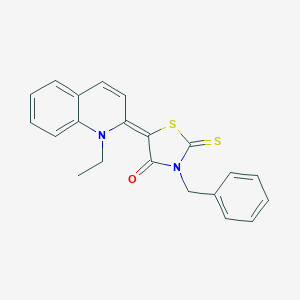
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, also known as DMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure and interesting properties that make it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is not fully understood, but it is believed to be mediated through its interaction with various cellular targets. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to inhibit cell proliferation and induce cell death. In inflammatory cells, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In plants, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to promote root growth and enhance stress tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has several advantages for lab experiments, including its high purity and stability, its ease of synthesis, and its unique structure and properties. However, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol also has some limitations, such as its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Orientations Futures
There are several future directions for research on 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, including:
1. Further studies on the mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, particularly its interactions with cellular targets and signaling pathways.
2. Development of novel derivatives of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol with improved properties, such as increased solubility and reduced toxicity.
3. Investigation of the potential applications of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol in combination with other drugs or therapies for cancer and other diseases.
4. Studies on the environmental fate and transport of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, particularly its potential to accumulate in soils and water.
5. Development of new methods for synthesizing 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, such as green chemistry approaches that minimize waste and reduce environmental impact.
Conclusion:
In conclusion, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is a unique and valuable compound that has significant potential for scientific research in various fields. Its interesting properties and potential applications make it a promising tool for future studies. However, further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol can be achieved through various methods, including the Sonogashira coupling reaction, the Suzuki-Miyaura coupling reaction, and the Negishi coupling reaction. The Sonogashira coupling reaction is the most commonly used method for synthesizing 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol.
Applications De Recherche Scientifique
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been extensively studied for its potential applications in various fields, including medical, agricultural, and environmental sciences. In medical research, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In agricultural research, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been used as a plant growth regulator and insecticide. In environmental research, 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol has been studied for its potential to remove pollutants from water.
Propriétés
Formule moléculaire |
C19H20O |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-diphenylpent-1-yn-3-ol |
InChI |
InChI=1S/C19H20O/c1-18(2,3)19(20,17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-13,20H,1-3H3 |
Clé InChI |
QMLXYBCCWSQGBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)C(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)


![N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B249876.png)
![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)


![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)
![2-[(2-{[2-(Benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)carbamoyl]benzoic acid](/img/structure/B249897.png)

![(3Z)-4-(4-chlorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249900.png)